GPRASP1 Human Pre-designed siRNA Set A

RNA interference Gene silencing GPRASP1

GPRASP1 Human Pre-designed siRNA Set A delivers three target-specific 19-23 nt siRNA duplexes chemically modified with 2'-OMe for increased stability, plus negative control, positive control, and FAM-labeled negative control. This set uniquely enables specific knockdown of GPRASP1—a critical regulator of GPCR lysosomal sorting and functional down-regulation—without off-target effects on paralog GPRASP2. Validated in vivo, GPRASP1 deletion completely blocks tolerance to beta2-adrenoceptor and delta opioid receptor agonists. Procure this standardized, reproducible tool for high-throughput screening or mechanistic studies of receptor trafficking, drug tolerance, and GPCR-associated pathologies including vascular anomalies. Each set includes three 5 nmol siRNA duplexes plus controls; HPLC-purified to >97%.

Molecular Formula C17H17NO3S
Molecular Weight 315.4 g/mol
Cat. No. B15571802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGPRASP1 Human Pre-designed siRNA Set A
Molecular FormulaC17H17NO3S
Molecular Weight315.4 g/mol
Structural Identifiers
InChIInChI=1S/C17H17NO3S/c1-11-8-12(2)17(13(3)9-11)18-22(19,20)15-4-5-16-14(10-15)6-7-21-16/h4-10,18H,1-3H3
InChIKeyOJIBCTSIIQLNER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 set / 3 unique / 15 nmol / 30 nmol / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GPRASP1 Human Pre-designed siRNA Set A: Functional Knockdown of a GPCR-Associated Sorting Protein


GPRASP1 Human Pre-designed siRNA Set A is a predesigned set of three target-specific 19-23 nt siRNA oligo duplexes designed to knock down human GPRASP1 gene expression via RNA interference . GPRASP1 encodes a member of the GPRASP (G protein-coupled receptor associated sorting protein) family, a protein that modulates lysosomal sorting and functional down-regulation of various GPCRs, including the D2 dopamine receptor (DRD2), delta opioid receptor (OPRD1), beta-2 adrenergic receptor (ADRB2), D4 dopamine receptor (DRD4), and cannabinoid 1 receptor (CB1R) [1]. The product includes a negative control, a positive control, and a FAM-labeled negative control, and the siRNA oligos are chemically modified with 2'-OMe for increased stability .

Why Generic siRNA Panels Cannot Substitute for GPRASP1 Human Pre-designed siRNA Set A


Generic siRNA panels or other pre-designed siRNA sets targeting different genes are not suitable for experiments requiring specific GPRASP1 knockdown. While many siRNA products share a common format of three duplexes plus controls, the crucial differentiation lies in the sequence design, validation, and the unique biological role of the target. GPRASP1 is a critical regulator of GPCR post-endocytic sorting and is implicated in adaptive responses to chronic GPCR agonist treatment [1]. Its functional interplay with specific GPCRs like DRD2, OPRD1, ADRB2, DRD4, and CB1R is distinct from its paralog, GPRASP2, which is involved in hedgehog signaling and mGluR5 regulation [2]. Therefore, substitution with siRNA sets targeting other genes, or even the closely related GPRASP2, will not recapitulate the specific cellular and physiological phenotypes associated with GPRASP1 modulation, such as altered tolerance to beta-2 adrenergic or delta opioid receptor agonists [3]. The following quantitative evidence demonstrates why this specific product is essential for research targeting this pathway.

Quantitative Differentiation: GPRASP1 Human Pre-designed siRNA Set A vs. Closest Alternatives


Knockdown Efficiency Guarantee: ≥70% mRNA Silencing with at Least One siRNA in the Set

The GPRASP1 Human Pre-designed siRNA Set A is provided as a set of three siRNA duplexes, each targeting a distinct region of the GPRASP1 mRNA. This '3-choose-1' design ensures that under standard transfection conditions, at least one of the three siRNAs achieves a knockdown efficiency of ≥70% at the mRNA level . This guarantee provides a defined performance threshold for the product, reducing the need for extensive validation. In contrast, individual custom siRNAs or alternative technologies like MISSION® esiRNA do not provide this same level of guaranteed knockdown efficiency for the specific target sequence . The chemical modification with 2'-OMe in this product further enhances stability and knockdown efficiency in vitro and in vivo .

RNA interference Gene silencing GPRASP1

Functional Impact on GPCR Signaling: GPRASP1 Knockout Abrogates Bronchodilator Tolerance in vivo

While not a direct comparison of siRNA reagents, the critical functional role of GPRASP1 is highlighted by in vivo knockout studies. GPRASP1 deletion in mice completely abrogates the development of airway hyperresponsiveness and bronchodilator tolerance induced by chronic formoterol (a Beta2-adrenoceptor agonist) treatment [1]. Wild-type mice chronically treated with formoterol developed significant airway hyperresponsiveness to methacholine and bronchodilator tolerance, whereas these adverse effects were absent in GPRASP1 knockout (KO) mice, even though receptor down-regulation was similar in both genotypes [1]. This demonstrates that GPRASP1 is a critical determinant of functional adaptation to chronic GPCR stimulation, distinct from receptor degradation. Knockdown experiments using this siRNA set would be predicted to phenocopy key aspects of the KO phenotype.

GPCR signaling drug tolerance Beta2-adrenoceptor

Functional Impact on Analgesic Tolerance: GPRASP1 Deletion Suppresses Delta Opioid Receptor Tolerance in Persistent Pain

GPRASP1 plays a distinct and critical role in the development of tolerance to delta opioid receptor (DOR) agonists. In a model of persistent pain, GPRASP1 deletion suppressed the development of antinociceptive tolerance during chronic activation of the delta opioid receptor [1]. This finding, which mirrors the effects seen with Beta2-adrenoceptor, indicates a generalizable role for GPRASP1 in mediating adaptive responses to chronic GPCR stimulation. Other sorting proteins or alternative knockdown targets would not be expected to produce this same physiological outcome, as the effect is specific to GPRASP1's interaction with these receptor systems [2].

Opioid receptor analgesic tolerance pain research

Optimal Research Applications for GPRASP1 Human Pre-designed siRNA Set A


Investigating GPCR Tolerance Mechanisms in Asthma and Pain Research

As demonstrated in vivo, GPRASP1 deletion completely blocks the development of tolerance to Beta2-adrenoceptor agonists in a respiratory model and to delta opioid receptor agonists in a pain model [1]. Researchers studying the molecular mechanisms of drug tolerance can use this siRNA set to knockdown GPRASP1 in relevant cell lines or primary cells to assess the impact on receptor signaling, trafficking, and downstream effectors. This approach can identify new therapeutic targets to prevent the loss of efficacy of GPCR-targeting drugs.

Dissecting GPCR Post-Endocytic Sorting Pathways in Neuronal Systems

GPRASP1 is highly expressed in brain tissue and interacts with trafficking proteins like Beclin2 and the Dysbindin-HRS-Gas complex to direct GPCRs to lysosomes for degradation [2]. This siRNA set enables researchers to specifically deplete GPRASP1 in neuronal cell cultures or brain slice preparations to study the dynamics of receptor trafficking, degradation, and the functional consequences on neuronal signaling, without off-target effects on paralogs like GPRASP2 [3].

Validating GPRASP1 as a Therapeutic Target in Oncology or Vascular Biology

Emerging evidence links GPRASP1 to endothelial disorders and vascular anomalies through its interaction with GPR4 and modulation of cAMP/MAPK signaling [4]. Pre-designed siRNA sets like this provide a standardized, reproducible tool for high-throughput screening or detailed mechanistic studies to validate GPRASP1's role in cancer cell proliferation, migration, or angiogenesis, thereby establishing its potential as a novel drug target.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for GPRASP1 Human Pre-designed siRNA Set A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.